molecular formula C24H21ClFN3O7 B1211888 Mdz-glucuronide CAS No. 81256-81-7

Mdz-glucuronide

Cat. No.: B1211888
CAS No.: 81256-81-7
M. Wt: 517.9 g/mol
InChI Key: ICIUMXQTLQXWGL-QMDPOKHVSA-N
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Description

Mdz-glucuronide, also known as midazolam N-glucuronide, is a metabolite of midazolam, a benzodiazepine used primarily as a sedative and anxiolytic. This compound is formed through the process of glucuronidation, where midazolam is conjugated with glucuronic acid. This metabolic pathway is significant as it aids in the elimination of midazolam from the body, primarily through urinary excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mdz-glucuronide involves the incubation of midazolam with human liver microsomes supplemented with uridine 5’-diphospho-glucuronic acid (UDPGA). The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A4 . The reaction conditions typically include a temperature of 37°C and a pH of around 7.4. The reaction mixture is often kept on ice initially to allow for the formation of pores in the microsomal membrane before the addition of midazolam .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant UGT enzymes. The reaction conditions are optimized for maximum yield, including controlled temperature, pH, and substrate concentrations. The product is then isolated using solid-phase extraction and purified through techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Mdz-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to midazolam, facilitated by UGT enzymes . The compound can also undergo hydrolysis under certain conditions, breaking down into its constituent parts.

Common Reagents and Conditions: The primary reagents used in the synthesis of this compound include midazolam, UDPGA, and human liver microsomes or recombinant UGT enzymes. The reaction conditions typically involve a temperature of 37°C, a pH of 7.4, and the presence of magnesium chloride and saccharolactone to enhance the reaction .

Major Products: The major product of the glucuronidation reaction is this compound itself. Under hydrolytic conditions, the compound can break down into midazolam and glucuronic acid .

Mechanism of Action

The mechanism of action of Mdz-glucuronide involves its formation through the conjugation of midazolam with glucuronic acid. This process is catalyzed by UGT enzymes, primarily UGT1A4 . The glucuronidation of midazolam enhances its solubility and facilitates its excretion from the body. The molecular targets involved in this process include the active sites of UGT enzymes, where the conjugation reaction occurs .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN3O7/c25-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)26)28-9-12-8-27-17(29(12)16)10-35-24-21(32)19(30)20(31)22(36-24)23(33)34/h1-8,19-22,24,30-32H,9-10H2,(H,33,34)/t19-,20-,21+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIUMXQTLQXWGL-QMDPOKHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)COC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301001880
Record name [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81256-81-7
Record name 1-Hydroxymethylmidazolam glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081256817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Mdz-glucuronide
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Mdz-glucuronide
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Mdz-glucuronide
Reactant of Route 6
Mdz-glucuronide

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